Cas no 94-18-8 (Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben))

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) structure
94-18-8 structure
Nombre del producto:Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben)
Número CAS:94-18-8
MF:C14H12O3
Megavatios:228.243284225464
MDL:MFCD00016471
CID:34734
PubChem ID:24878916

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) Propiedades químicas y físicas

Nombre e identificación

    • Benzyl 4-hydroxybenzoate
    • 4-Hydroxybenzoic acid benzyl ester
    • Benzyl paraben
    • Benzyl 4-Hydroxybenzoate [for Biochemical Research]
    • Benzyl 4-​Hydroxybenzoate (Benzyl Paraben)
    • 4-BroMobutyryl chloride
    • 4-HOC6H4CO2Bn
    • BASEPTOL
    • benzyl 4-hydroxy-benzoate
    • Benzyl parabe
    • benzyl para-hydroxybenzoate
    • Nipabenzyl
    • PARABEN,BENZYL
    • PARABEN,BUTYL
    • Parosept
    • POB-BZ
    • Solbrol Z
    • 4-Hxdroxybenzoic acid benzyl ester
    • Benzylparaben
    • Benzyl p-hydroxybenzoate
    • Benzyl Tegosept
    • Benzyl Parasept
    • Benzyl-Parasept
    • p-Hydroxybenzoic acid benzyl ester
    • Benzyl parahydroxybenzoate
    • Benzoic acid, 4-hydroxy-, phenylmethyl ester
    • Phenylmethyl 4-hydroxybenzoate
    • Benzyl hydroxybenzoate
    • 8Y41DYV4VG
    • MOZDKDIOPSPTBH-UHFFFAOYSA-N
    • Benzoic acid, p-hydroxy-, benzyl est
    • Benzoic acid, p-hydroxy-, benzyl ester (6CI, 7CI, 8CI)
    • 4-(Benzyloxycarbonyl)phenol
    • 4-Hydroxybenzoic acid, phenylmethyl ester
    • Benzyl 4-hydroxylbenzoate
    • NSC 8080
    • SBI-0653849.0001
    • BENZYLIS HYDROXYBENZOAS
    • SCHEMBL27578
    • STL226811
    • SMR001600273
    • BENZYL HYDROXYBENZOATE [MART.]
    • Benzyl 4-hydroxybenzoate, analytical standard
    • DTXSID9022526
    • NSC-8080
    • HMS1581F21
    • Benzyl 4-hydroxybenzoate, 99%
    • BENZYL HYDROXYBENZOATE [WHO-IP]
    • HY-W013482
    • H0209
    • W-100208
    • Benzyl 4-?Hydroxybenzoate
    • Tox21_112088_1
    • DTXCID202526
    • D07518
    • Z19674825
    • NSC8080
    • B3768
    • Tox21_302330
    • BENZYL HYDROXYBENZOATE (MART.)
    • CAS-94-18-8
    • BENZYL HYDROXYBENZOATE [WHO-DD]
    • 94-18-8
    • Benzyl 4-Hydroxybenzoate(Benzyl Paraben)
    • NCGC00255352-01
    • AKOS001280007
    • EN300-7101475
    • Oprea1_135204
    • MLS004734666
    • Benzoic acid, p-hydroxy-, benzyl ester
    • UNII-8Y41DYV4VG
    • MFCD00016471
    • NCGC00164155-02
    • DB14176
    • F16506
    • BENZYLIS HYDROXYBENZOAS [WHO-IP LATIN]
    • Benzyl 4-?Hydroxybenzoate(Benzyl Paraben)
    • benzyl-4-hydroxybenzoate
    • (Benzyl Paraben)
    • Tox21_112088
    • 4-Hydroxybenzoic acid, benzyl ester
    • SR-01000390750
    • 4-Hydroxybenzoic acid-benzyl ester
    • NCGC00164155-01
    • AI3-02955
    • NS00013407
    • DB-022610
    • EINECS 202-311-9
    • BIDD:ER0230
    • CHEBI:34571
    • Q27116155
    • CHEMBL447861
    • Nisapulvol
    • Nisapulvol (TN)
    • 4-hydroxy benzoic acid benzyl ester
    • CS-W014198
    • SY049476
    • BENZYLPARABEN [INCI]
    • 4-Hydroxy-benzoic acid benzyl ester
    • SR-01000390750-1
    • Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben)
    • MDL: MFCD00016471
    • Renchi: 1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2
    • Clave inchi: MOZDKDIOPSPTBH-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=CC(O)=CC=1)OCC1C=CC=CC=1
    • Brn: 2115995

Atributos calculados

  • Calidad precisa: 228.07900
  • Masa isotópica única: 228.079
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 4
  • Complejidad: 238
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: 4
  • Xlogp3: 3.6
  • Superficie del Polo topológico: 46.5
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.1799
  • Punto de fusión: 109-112 °C (lit.)
  • Punto de ebullición: 170℃
  • Punto de inflamación: 167℃
  • índice de refracción: 1.5805
  • Disolución: ethanol: soluble25mg/mL, clear, colorless
  • PSA: 46.53000
  • Logp: 2.74920
  • Disolución: Soluble in ethanol, soluble in ether, insoluble in water.
  • Presión de vapor: 0.0±0.9 mmHg at 25°C

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN 3077 9 / PGIII
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36-S37/39
  • Rtecs:DH2691000
  • Señalización de mercancías peligrosas: Xi
  • Grupo de embalaje:III
  • Términos de riesgo:R36/37/38
  • Nivel de peligro:IRRITANT
  • TSCA:Yes
  • Condiciones de almacenamiento:Store at 4 ° C, better storage at -4 ° C

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) Datos Aduaneros

  • Código HS:2918290000
  • Datos Aduaneros:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3768-25G
Benzyl 4-Hydroxybenzoate [for Biochemical Research]
94-18-8 >98.0%(GC)(T)
25g
¥240.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0209-100G
Benzyl 4-Hydroxybenzoate
94-18-8 >98.0%(GC)(T)
100g
¥620.00 2023-09-08
BAI LING WEI Technology Co., Ltd.
308326-25G
Benzyl 4-hydroxybenzoate, 99%
94-18-8 99%
25G
¥ 334 2022-04-26
TRC
B288575-10g
Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben)
94-18-8
10g
$ 413.00 2023-04-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B102189-5g
Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben)
94-18-8 98%
5g
¥76.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B102189-500g
Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben)
94-18-8 98%
500g
¥3619.90 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047083-25g
Benzyl 4-hydroxybenzoate
94-18-8 98%
25g
¥279.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047083-100g
Benzyl 4-hydroxybenzoate
94-18-8 98%
100g
¥601.00 2024-04-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B102189-10g
Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben)
94-18-8 98%
10g
¥123.90 2023-09-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
380709-100G
Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben)
94-18-8
100g
¥721.2 2023-12-07

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Dibutyltin oxide Solvents: Xylene ;  5 h, rt → 195 °C
Referencia
Preparation of benzyl p-hydroxybenzoate
, China, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Dimethylformamide ;  18 h, rt
Referencia
Synthesis and biological data of ortho-carborane analogs from 4-aminobenzoic acid and 4-hydroxybenzoic acid as a potential boron neutron capture therapy agent
Lee, Seung Hwan; Chang, Yu Mi; Seo, Jin-soo; Nakamura, Hiroyuki; Yoon, Cheol Min, Bulletin of the Korean Chemical Society, 2011, 32(6), 2139-2142

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Magnesium perchlorate Solvents: Nitromethane ;  overnight, 40 °C
Referencia
Lewis acids as highly efficient catalysts for the decarboxylative esterification of carboxylic acids with dialkyl dicarbonates
Goossen, L.; Doehring, A., Advanced Synthesis & Catalysis, 2003, 345(8), 943-947

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Acetyl bromide Catalysts: Zinc perchlorate hexahydrate ;  5 min, 30 - 35 °C
1.2 Reagents: Methanol ;  0.75 - 4 h, rt
Referencia
Process for the preparation of alcohol by dealkylation of alkyl ethers with acyl halide in the presence of a catalytic system
, India, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referencia
Iron(III) complexes on the basis of azomethine derived from 4,4'-dodecyloxybenzoyloxybenzoyl-4-oxy-2-hydroxybenzaldehyde
Chervonova, U. V.; Gruzdev, M. S.; Kolker, A. M.; Manin, N. G.; Domracheva, N. E., Russian Journal of General Chemistry, 2010, 80(10), 1954-1962

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium fluoride Solvents: 1H-Imidazolium, 1,3-dimethyl-, methanesulfonate (1:1) ;  rt; rt → 90 °C; 2 h, 90 °C
Referencia
An effective chemoselective esterification of hydroxybenzoic acids in ionic liquids promoted by KF
Biondini, Daniele; Brinchi, Lucia; Germani, Raimondo; Savelli, Gianfranco, Letters in Organic Chemistry, 2006, 3(3), 207-211

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Methanol ,  Water ;  30 min, 23 °C
1.2 Solvents: Dimethylformamide ;  1 h, 0 °C; 0 °C → 23 °C; 10 h, 23 °C
Referencia
Flavonoid metabolism: the synthesis of phenolic glucuronides and sulfates as candidate metabolites for bioactivity studies of dietary flavonoids
Zhang, Qingzhi; Raheem, K. Saki; Botting, Nigel P.; Slawin, Alexandra M. Z.; Kay, Colin D.; et al, Tetrahedron, 2012, 68(22), 4194-4201

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ;  5 h, 60 °C
Referencia
Preparation of lipid molecules and application for delivery of active ingredients
, China, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Methanol
Referencia
Mild and selective sodium azide mediated cleavage of p-nitrobenzoic esters
Gomez-Vidal, Jose A.; Forrester, Michael T.; Silverman, Richard B., Organic Letters, 2001, 3(16), 2477-2479

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Synthesis of 13C-labeled parabens from isotopically enriched phenols using the Houben-Hoesch reaction
Reber, Keith P. ; Sivey, John D. ; Vollmuth, Matthew; Gujarati, Priyansh D., Journal of Labelled Compounds and Radiopharmaceuticals, 2022, 65(9), 254-263

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ;  12 h, 25 °C
Referencia
Synthesis of liquid-crystalline 4,4'-dodecyloxybenzoyloxybenzoyl-4-oxy-2-hydroxybenzaldehyde and related azomethine
Chervonova, U. V.; Gruzdev, M. S.; Kolker, A. M., Russian Journal of General Chemistry, 2011, 81(9), 1853-1858

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referencia
Structural, Magnetic and Dynamic Characterization of Liquid Crystalline Iron(III) Schiff Base Complexes with Asymmetric Ligands
Domracheva, Natalia; Pyataev, Andrew; Manapov, Rafil; Gruzdev, Matvey; Chervonova, Ulyana; et al, European Journal of Inorganic Chemistry, 2011, (8), 1219-1229

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Referencia
Synthesis, Antimicrobial Evaluation and QSAR Studies of p-hydroxy Benzoic Acid Derivatives
Sapra, A.; Kumar, P.; Kakkar, S.; Narasimhan, B., Drug Research (Stuttgart, 2014, 64(1), 17-22

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  5 min, 100 °C
1.2 Reagents: Hydrochloric acid
Referencia
The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions
Yin, Weiyan; Pan, Xizhi; Leng, Wenxi; Chen, Jian; He, Haifeng, Green Chemistry, 2019, 21(17), 4614-4618

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Alumina ,  Potassium fluoride Solvents: 1,2-Dimethoxyethane
Referencia
A facile, selective KF/Al2O3 mediated method for the deprotection of aryl silyl ethers and preparation of aryl SEM ethers
Blass, B. E.; Harris, C. L.; Portlock, D. E., Tetrahedron Letters, 2001, 42(9), 1611-1613

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water ;  heated
1.2 Catalysts: Triethylamine ;  9 min, heated
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8, cooled
Referencia
Synthesis of benzyl 4-hydroxybenzoate using microwave in dry process without a supporter
Zeng, Yucai; Liu, Xiaoling, Guangdong Huagong, 2009, 36(5), 27-28

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile
Referencia
An improved method for preparation of carboxylic esters using CsF-celite/alkyl halide/CH3CN combination
Lee, Jong Chan; Choi, Youngsup, Synthetic Communications, 1998, 28(11), 2021-2026

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water
1.2 Catalysts: Tetrabutylammonium bromide ;  4 min
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
Referencia
Synthesis of benzyl 4-hydroxybenzoate under microwave irradiation and in presence of phase transfer catalyst
Gong, Jing; Wang, Yunxiang; Guo, Weilan, Shiyou Huagong, 2004, 33(1), 54-56

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  10 min, reflux
1.2 Reagents: Triethylamine ;  2.5 h, 140 °C
Referencia
Study on synthesis of benzyl p-hydroxybenzoate by phase transfer catalysis
Hu, Ying-xi; Liu, Xia; Wang, Liang, Huaxue Shiji, 2004, 26(6), 363-365

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  > 1 min, rt
1.2 rt → 40 °C
Referencia
A simple and effective method for chemoselective esterification of phenolic acids
Guo, Wei; Li, Junfei; Fan, Ningjuan; Wu, Weiwei; Zhou, Peiwen; et al, Synthetic Communications, 2005, 35(1), 145-152

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) Raw materials

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) Preparation Products

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